molecular formula C17H13BrN4O3S B10937538 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone CAS No. 827591-39-9

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone

Cat. No.: B10937538
CAS No.: 827591-39-9
M. Wt: 433.3 g/mol
InChI Key: WVOHFTVCOHMELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide . Compared to these compounds, 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzodioxole moiety, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

827591-39-9

Molecular Formula

C17H13BrN4O3S

Molecular Weight

433.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C17H13BrN4O3S/c18-12-4-1-10(2-5-12)16-20-21-17(22(16)19)26-8-13(23)11-3-6-14-15(7-11)25-9-24-14/h1-7H,8-9,19H2

InChI Key

WVOHFTVCOHMELU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.